molecular formula C18H19ClN6O3 B2865874 2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 872594-37-1

2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2865874
CAS RN: 872594-37-1
M. Wt: 402.84
InChI Key: WNLKAYFKJSUUOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H19ClN6O3 and its molecular weight is 402.84. The purity is usually 95%.
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Scientific Research Applications

Cancer Research

The structural complexity of this compound suggests it could be involved in antiproliferative activities against cancer cell lines. Its potential to interfere with DNA replication or protein synthesis makes it a candidate for studying tumor growth inhibition .

Medicinal Chemistry

Compounds with similar structures have been used to create molecular libraries as leads in medicinal chemistry. This compound could serve as a privileged scaffold for drug discovery, aiding in the identification of novel pharmacophores .

Organic Synthesis

The compound’s intricate structure indicates it could be used in organic synthesis to explore new reaction pathways or to synthesize new heterocyclic systems through methods like the retro Diels–Alder (RDA) procedure .

Pharmacology

Given the presence of a triazolopyrimidine moiety, this compound might exhibit various pharmacological activities. It could be used to study its binding affinity to different receptors and its role in modulating biological pathways .

Material Science

The compound could be investigated for its thermodynamic properties , such as boiling point, critical temperature, and enthalpy of vaporization. These properties are crucial for the design of new materials and compounds .

Environmental Chemistry

Due to the presence of a chloro-methylphenyl group, this compound could be studied for its reactivity and stability in different environmental conditions. It might also be used to understand the degradation pathways of similar organic compounds in nature .

properties

IUPAC Name

2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O3/c1-11-4-5-12(7-14(11)19)25-17-16(22-23-25)18(27)24(10-21-17)9-15(26)20-8-13-3-2-6-28-13/h4-5,7,10,13H,2-3,6,8-9H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLKAYFKJSUUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4CCCO4)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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